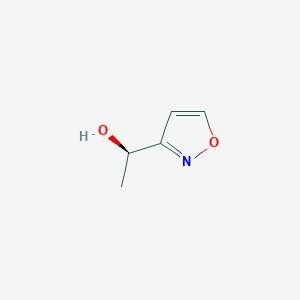

(R)-1-(Isoxazol-3-yl)ethanol

Description

(R)-1-(Isoxazol-3-yl)ethanol is a chiral secondary alcohol featuring an isoxazole ring substituted at the 3-position. The compound is of significant interest in medicinal chemistry due to the isoxazole moiety’s role as a bioisostere for carboxylic acid or ester groups, enhancing metabolic stability and bioavailability . Its (R)-enantiomer is synthesized via asymmetric reduction of the corresponding ketone, 1-(5-substituted-isoxazol-3-yl)ethanone, using catalysts such as chiral ruthenium complexes to achieve high enantiomeric excess (e.e.) . This compound serves as a key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and anti-inflammatory agents, where stereochemistry critically influences biological activity .

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

(1R)-1-(1,2-oxazol-3-yl)ethanol |

InChI |

InChI=1S/C5H7NO2/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3/t4-/m1/s1 |

InChI Key |

OJSDNYAMXINJQD-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=NOC=C1)O |

Canonical SMILES |

CC(C1=NOC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoxazol-3-yl)ethanol can be achieved through several methods. One common approach involves the enantioselective reduction of isoxazole derivatives. For instance, the reduction of isoxazole-3-carboxylic acid esters using chiral catalysts can yield ®-1-(Isoxazol-3-yl)ethanol with high enantiomeric purity .

Industrial Production Methods

Industrial production of ®-1-(Isoxazol-3-yl)ethanol typically involves the use of large-scale catalytic processes. These processes often employ chiral ligands and catalysts to ensure high selectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-1-(Isoxazol-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various isoxazole derivatives, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

®-1-(Isoxazol-3-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

Mechanism of Action

The mechanism of action of ®-1-(Isoxazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-1-(Isoxazol-3-yl)ethanol include substituted isoxazole alcohols, oxadiazoles, and imidazole derivatives. Below is a detailed comparison:

Structural Analog: 5-(4-((3-Methylbut-2-en-1-yl)oxy)phenyl)isoxazol-3-yl)methanol (3m)

- Structure : Differs by a methoxy-substituted phenyl group and a prenyl chain at the isoxazole 5-position.

- Synthesis : Prepared via alkylation of 3-hydroxyisoxazole with 3,3-dimethylallyl bromide in acetonitrile (48-hour reaction at room temperature, 1.1 eq substrate) .

- Key Data: Molecular weight 231.25 g/mol (C₁₃H₁₄NO₃), HRMS [M+H]⁺ 232.0970 (calcd. 232.0974) .

Functional Analog: Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56)

- Structure : Combines isoxazole and imidazole rings, with a methyl ester group.

- Synthesis: Condensation of 3-amino-5-methylisoxazole with methyl imidazole-4-carboxylate in acetic acid (5-hour reflux, 20% yield) .

- Key Data : Melting point 197–198°C; ^1^H NMR confirms regioselective cyclization .

- Comparison: The imidazole ring introduces additional hydrogen-bonding sites, which may improve target binding affinity but reduce metabolic stability compared to this compound .

Bioisosteric Analog: 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4)

- Structure : Oxadiazole-thiol scaffold with an indole substituent.

- Synthesis: Cyclization of 2-(1H-indol-3-yl)acetohydrazide with CS₂ under basic conditions (6-hour reflux, ethanol solvent) .

- Key Data: Recrystallized from ethanol; TLC-monitored reaction progress .

- Comparison: The oxadiazole-thiol group offers distinct electronic properties (e.g., sulfur’s polarizability) but lacks the stereochemical complexity of this compound .

Data Table: Comparative Analysis

Key Research Findings

- Enantioselectivity: The (R)-enantiomer of 1-(Isoxazol-3-yl)ethanol is prioritized in drug development due to its superior binding to enzymatic targets (e.g., kinases) compared to the (S)-form .

- Reactivity : Isoxazole derivatives with electron-withdrawing groups (e.g., 5-methyl in Compound 56) exhibit slower hydrolysis rates than those with electron-donating substituents .

- Biological Relevance: Prenylated isoxazoles (e.g., 3m) show enhanced anti-inflammatory activity in cellular assays, though their metabolic clearance rates exceed those of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.